2,5-Dimethyl-1-phenylpyrrole
Overview
Description
OSM-S-25 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.
Scientific Research Applications
OSM-S-25 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing analogs and derivatives for structure-activity relationship studies.
Biology: OSM-S-25 is studied for its potential antimalarial activity, targeting the Plasmodium falciparum parasite.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.
Industry: While primarily used in research, the compound’s derivatives may have industrial applications in drug development.
Safety and Hazards
2,5-Dimethyl-1-phenylpyrrole is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dimethyl-1-phenylpyrrole are fungal hybrid histidine kinases (HHKs). These are key components of the fungal osmotic signal transduction pathway .
Mode of Action
This compound interacts with its targets, the fungal HHKs, by activating them. This activation leads to a series of physiological changes in the pathogen, including membrane hyperpolarization and changes in carbon metabolism .
Biochemical Pathways
The activation of the fungal osmotic signal transduction pathway by this compound affects various biochemical pathways. This results in the accumulation of metabolites leading to hyphal swelling and burst .
Pharmacokinetics
The compound is synthesized via the condensation of aniline with 2,5-hexanedione .
Result of Action
The molecular and cellular effects of this compound’s action include severe physiological impacts on the pathogen. These impacts lead to hyphal swelling and burst, which are indicative of the compound’s antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-25 involves the construction of the thienopyrimidine scaffold.
Industrial Production Methods: Industrial production methods for OSM-S-25 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: OSM-S-25 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound identified from a GSK library.
Comparison: OSM-S-25 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. Compared to OSM-S-106, OSM-S-25 has shown different binding interactions and potency levels. The structural differences between these compounds contribute to their varying efficacy and mechanisms of action.
Properties
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXIFVSGXLGULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058889 | |
Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-24-9 | |
Record name | 2,5-Dimethyl-1-phenylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1-phenylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-1-phenylpyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1-phenyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYL-1-PHENYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AC4XDN4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,5-Dimethyl-1-phenylpyrrole?
A1: The Paal-Knorr synthesis is widely employed for producing this compound. This reaction involves the condensation of aniline with 2,5-hexanedione. [] Interestingly, studies utilizing electrospray ionization mass spectrometry (ESI MS) and gas chromatography-mass spectrometry (GC-MS) revealed the presence of dimer and trimer byproducts during synthesis, highlighting the importance of analytical techniques in characterizing reaction mixtures. []
Q2: Can you elaborate on the structural characteristics of this compound?
A2: this compound is characterized by a pyrrole ring with a phenyl group attached to the nitrogen atom and methyl groups at the 2 and 5 positions. Computational studies utilizing methods like RHF/6-31G(d) and UHF/6-31G(d) have provided valuable insights into its geometric structure and torsional potential. [] These studies have also explored the effects of substituents on the molecule's properties, particularly in its radical cation form. []
Q3: How do substituents influence the properties of this compound?
A3: Research indicates that introducing electron-donating groups, such as methylsulfanyl groups, at the 3 and 4 positions of the pyrrole ring significantly affects the molecule's electronic properties. [] This is evident in the asymmetry observed in the radical cation of the β-disubstituted derivative. [] Furthermore, the presence of bulky substituents like methyl groups at the 2 and 5 positions can also influence the structural properties, particularly in the radical cation form. []
Q4: Are there any studies investigating the thermodynamic properties of this compound?
A4: Yes, research has delved into the thermochemical and thermodynamic properties of this compound and its nitrophenyl derivative. Techniques like static bomb combustion calorimetry and Knudsen mass-loss effusion were employed to determine standard molar enthalpies of formation and sublimation, respectively. [] These experimental findings were further corroborated by high-level ab initio molecular orbital calculations, providing a comprehensive understanding of the compound's energetic properties. []
Q5: Has the application of this compound as a building block in organic synthesis been explored?
A5: Indeed, this compound serves as a valuable precursor in organic synthesis. For instance, its reaction with benzyne leads to the formation of 2-Naphthylamine derivatives, highlighting its utility in constructing more complex molecular architectures. [] Additionally, base-catalyzed condensation reactions of its 3,4-dicarbaldehyde derivative with β-diketones offer routes to diverse heterocyclic compounds. []
Q6: What analytical techniques are commonly employed to study this compound?
A6: Various analytical techniques are instrumental in studying this compound. As mentioned earlier, ESI MS and GC-MS are valuable tools for monitoring reaction progress and identifying byproducts during synthesis. [, ] Additionally, HPLC-ES-MS and NMR spectroscopy (1H and 13C) play crucial roles in characterizing the compound and its derivatives, providing detailed structural information. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.